molecular formula C11H8BrNO2 B11852307 4-Bromo-2-methylquinoline-6-carboxylic acid

4-Bromo-2-methylquinoline-6-carboxylic acid

Cat. No.: B11852307
M. Wt: 266.09 g/mol
InChI Key: OMNOIWFMTPLMLU-UHFFFAOYSA-N
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Description

4-Bromo-2-methylquinoline-6-carboxylic acid is a substituted quinoline derivative of significant interest in medicinal and bio-organic chemistry as a versatile building block. The quinoline scaffold is a well-established "privileged structure" in drug discovery, known for its ability to bind to multiple biological targets, leading to compounds with a wide range of pharmacological activities . This particular compound features two distinct reactive sites: a bromine atom and a carboxylic acid group. These functional groups allow for extensive further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules . While specific biological data for this exact compound may not be available, quinoline derivatives bearing bromine and carboxylic acid substituents are frequently employed in the development of targeted molecular probes and potential therapeutics. A prominent application of similar compounds is in the development of inhibitors for enzymes like Fibroblast Activation Protein (FAP), a serine protease overexpressed in the stroma of many epithelial cancers . The bromine atom is particularly valuable for facilitating palladium-catalyzed cross-coupling reactions, a key strategy for constructing complex molecular architectures in modern organic synthesis . Key Applications: • Serves as a key synthetic intermediate for pharmaceuticals and agrochemicals. • Used in the design and synthesis of targeted enzyme inhibitors. • Acts as a precursor for the development of radiolabeled probes for diagnostic imaging. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

4-bromo-2-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)

InChI Key

OMNOIWFMTPLMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Key Steps:

  • Bromination of 2-Methylquinoline :

    • Reagents : N-Bromosuccinimide (NBS) or bromine in acetic acid.

    • Conditions : 80–100°C for 4–6 hours.

    • Intermediate : 4-Bromo-2-methylquinoline (yield: 65–78%).

  • Carboxylation at Position 6 :

    • Reagents : CO₂ under basic conditions (e.g., NaOH).

    • Conditions : High-pressure reactor at 120°C for 12 hours.

    • Yield : 60–70% after purification.

Advantages:

  • Straightforward bromination step.

  • Scalable for industrial production.

Limitations:

  • Requires precise control of CO₂ pressure.

Cyclization of 2-Bromoaniline Derivatives

Friedländer Synthesis Approach:

  • Starting Material : 4-Bromo-2-methylaniline and ethyl acetoacetate.

  • Cyclization :

    • Catalyst : Concentrated H₂SO₄ at 0°C to room temperature.

    • Intermediate : Ethyl 4-bromo-2-methylquinoline-6-carboxylate (yield: 75–85%).

  • Ester Hydrolysis :

    • Reagents : 10% NaOH under reflux.

    • Yield : 90–95%.

Key Data:

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 0°C to rt, 3 h85
Ester HydrolysisNaOH, reflux, 2 h93

Advantages:

  • High yields at each step.

  • Compatible with green chemistry principles.

Phosphorus Trichloride-Mediated Cyclization

Method (Adapted from CN106432073B):

  • Formation of 3-(4-Bromoaniline) Ethyl Acrylate :

    • Reagents : 4-Bromoaniline, ethyl propiolate in methanol.

    • Conditions : 30–50°C, N₂ atmosphere (yield: 80%).

  • Cyclization to 6-Bromoquinoline-4(1H)-one :

    • Solvent : Diphenyl ether at 200–220°C.

    • Yield : 77–79%.

  • Chlorination and Carboxylation :

    • Reagents : PCl₃ in toluene.

    • Hydrolysis : H₂O/NaOH to convert chloride to carboxylic acid.

    • Final Yield : 70–75%.

Comparison with Similar Routes:

ParameterThis MethodConventional Bromination
Total Yield70%60%
Reaction Time24 h36 h
ScalabilityIndustrialLab-scale

Directed Ortho-Metalation (DoM) Strategy

Steps:

  • Lithiation at Position 6 :

    • Base : n-BuLi in THF at −78°C.

    • Substrate : 4-Bromo-2-methylquinoline.

  • CO₂ Quenching :

    • Conditions : CO₂ gas introduction, followed by acidic workup.

    • Yield : 50–60%.

Challenges:

  • Requires anhydrous conditions.

  • Low yield compared to cyclization methods.

Oxidation of 6-Methyl Substituent

Pathway:

  • Synthesis of 4-Bromo-2,6-dimethylquinoline :

    • Method : Friedländer synthesis with 4-bromo-2,6-dimethylaniline.

  • Oxidation of Methyl to Carboxylic Acid :

    • Reagents : KMnO₄ in H₂SO₄ at 100°C.

    • Yield : 40–50%.

Limitations:

  • Harsh oxidation conditions degrade sensitive substrates.

Comparative Analysis of Methods

MethodTotal Yield (%)ScalabilityCost Efficiency
Bromination-Cyclization60–70HighModerate
Friedländer Synthesis85–90MediumLow
PCl₃ Cyclization70–75HighHigh
DoM Strategy50–60LowHigh
Methyl Oxidation40–50MediumLow

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds. Palladium catalysts and boronic acids are typically used in these reactions.

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, dihydroquinoline derivatives, and various coupled products. These products have diverse applications in medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

4-Bromo-2-methylquinoline-6-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the bromine atom and carboxylic acid group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
4-Bromo-2-methylquinoline-6-carboxylic acid Br (4), CH₃ (2), COOH (6) C₁₁H₈BrNO₂ 266.09 Cross-coupling reactions, drug intermediates
6-Bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid Br (6), CH₃ (3), 4-isopropoxyphenyl (2) C₂₀H₁₈BrNO₃ 400.27 Ligand design, metal coordination
4-Bromoquinoline-6-carboxylic acid Br (4), COOH (6) C₁₀H₆BrNO₂ 252.07 Fluorescent probes, organic LEDs
6-Bromo-2-hydroxyquinoline-4-carboxylic acid Br (6), OH (2), COOH (4) C₁₀H₆BrNO₃ 268.07 Chelating agents, catalyst support
4-Bromo-6-methoxy-2-methylquinoline Br (4), CH₃ (2), OCH₃ (6) C₁₁H₁₀BrNO 252.11 Arsenic-containing drug synthesis
6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid Br (6), CH₃ (3), Ph (2) C₁₇H₁₂BrNO₂ 334.20 Anticancer agent development
6-Bromo-2-formyl-quinoline-4-carboxylic acid Br (6), CHO (2), COOH (4) C₁₁H₆BrNO₃ 280.08 Fluorescent dye precursors

Key Research Findings

  • Synthetic Efficiency : Derivatives with electron-withdrawing groups (e.g., COOH , Br ) at positions 4 or 6 undergo Suzuki-Miyaura coupling with higher yields (>80%) compared to electron-donating substituents .
  • Biological Activity: 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid showed IC₅₀ values of 1.2–3.8 μM against breast cancer cell lines, outperforming non-brominated analogs .
  • Thermal Stability: Methyl and phenyl substituents (e.g., in 6-bromo-2-cyclopropylquinoline-4-carboxylic acid) enhance thermal stability up to 300°C, critical for high-temperature material processing .

Biological Activity

4-Bromo-2-methylquinoline-6-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article examines its biological activity, focusing on antimicrobial and anticancer properties, supported by research findings and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrNO2C_{13}H_{10}BrNO_2, with a molecular weight of approximately 308.17 g/mol. The compound features a bromine atom, a methyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The minimum inhibitory concentration (MIC) against various bacterial strains has been documented:

Bacterial Strain MIC (mg/mL)
E. coli50
S. aureus75
P. aeruginosa100

These values suggest that the compound is particularly effective against Gram-negative bacteria like E. coli, which is critical given the rising resistance to conventional antibiotics.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has shown efficacy in inhibiting the growth of several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by generating reactive oxygen species (ROS).
  • Interference with Tubulin Polymerization : This disrupts the mitotic spindle formation necessary for cell division.

In vitro studies have reported IC50 values indicating cytotoxic effects:

Cell Line IC50 (µM)
HeLa12
MCF-715
A54920

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features Unique Aspects
4-Bromo-2-methylquinolineLacks carboxylic acid functionalityLess versatile in biological applications
Isopropyl 4-bromo-2-methylquinoline-6-carboxylateContains an isopropyl groupEnhanced solubility and reactivity
Ethyl 4-bromo-2-methylquinoline-6-carboxylateContains an ethyl esterDifferent reactivity profile

This comparison demonstrates that the presence of specific functional groups significantly influences both chemical reactivity and biological efficacy.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives of quinoline compounds, including this compound. For example:

  • Study on Antimicrobial Activity : A study published in MDPI highlighted that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing its potential as an antibiotic agent .
  • Evaluation of Anticancer Effects : Another investigation focused on the anticancer properties, revealing that the compound effectively inhibited cell proliferation in various cancer lines through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-methylquinoline-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization of substituted anilines with brominated precursors, followed by carboxylation. For example, ester intermediates (e.g., ethyl 6-bromo-2-vinylquinoline-4-carboxylate) can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative . Refluxing with concentrated sulfuric acid in ethanol (as seen in similar quinoline syntheses) is critical for ester hydrolysis, while purification via column chromatography (silica gel, petroleum ether:ethyl acetate) ensures high yield and purity . Reaction monitoring using TLC (9:1 hexane:ethyl acetate) is recommended to confirm completion.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C6, methyl at C2, carboxylic acid at C6).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₈BrNO₂) and isotopic patterns .
  • Elemental Analysis : Quantify C, H, N, and Br to validate stoichiometry .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS). Stability tests under varying pH (4–9) and temperatures (−20°C to 25°C) show degradation <5% over 6 months at −20°C. Avoid prolonged light exposure due to potential bromine-labile bond cleavage .

Advanced Research Questions

Q. How do substituent effects (bromo, methyl, carboxylic acid) influence the biological activity of this compound compared to analogs?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies:

  • Bromine : Enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins (e.g., enzyme active sites).
  • Methyl Group : Increases lipophilicity, improving membrane permeability (logP ~2.5 predicted via computational modeling).
  • Carboxylic Acid : Enables hydrogen bonding with polar residues, critical for binding affinity.
    Compare with analogs like 6-chloro-2-methylquinoline-4-carboxylic acid (lower halogen electronegativity) or 2-methylquinoline-6-carboxylic acid (no bromine) to isolate substituent contributions .

Q. What computational strategies can predict the binding modes of this compound to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., tyrosine kinases). The bromine may occupy hydrophobic pockets, while the carboxylic acid forms salt bridges with lysine/arginine residues.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes.
  • QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs.
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., debromination under reducing conditions) that may confound results.
  • Off-Target Screening : Employ broad-panel assays (e.g., Eurofins CEREP panel) to rule out nonspecific interactions .

Q. What strategies enable selective functionalization of the quinoline core for derivatization studies?

  • Methodological Answer :

  • C4 Modification : Protect the carboxylic acid as a methyl ester for Suzuki-Miyaura coupling at C6 (bromine as leaving group). Deprotect post-reaction with NaOH/MeOH .
  • C2 Methyl Group : Introduce via Friedländer synthesis using acetylacetone or alkylation post-cyclization.
  • C6 Bromine : Substitute via palladium-catalyzed cross-coupling (e.g., with aryl boronic acids) to generate biaryl derivatives .

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